molecular formula C12H16N4O B1629980 5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)pyridin-2(1H)-one CAS No. 294852-54-3

5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)pyridin-2(1H)-one

Cat. No. B1629980
Key on ui cas rn: 294852-54-3
M. Wt: 232.28 g/mol
InChI Key: OAERZQYTQWEAAY-UHFFFAOYSA-N
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Patent
US08969587B2

Procedure details

5-(2-(Diphenylmethylene)hydrazinyl)pyridin-2(1H)-one (950 mg, 3.29 mmol) was treated with 4,4-dimethyl-3-oxopentanenitrile (620 mg, 4.93 mmol) and 6N HCl (2.70 mL, 16.4 mmol) according to the procedure in Example 303A Step 2. Purification by flash chromatography (silica, 1-8% MeOH/DCM) afforded 5-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)pyridin-2(1H)-one (46 mg, 0.20 mmol, 6%). 1H NMR (300 MHz, DMSO-d6) δ 11.65 (br s, 1H), 7.55-7.51 (m, 2H), 6.39 (d, 1H), 5.29 (s, 1H), 5.11 (s, 2H), 1.21 (s, 9H); LC-MS (ESI) m/z 233 (M+H)+.
Name
5-(2-(Diphenylmethylene)hydrazinyl)pyridin-2(1H)-one
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)=[N:8][NH:9][C:10]2[CH:11]=[CH:12][C:13](=[O:16])[NH:14][CH:15]=2)C=CC=CC=1.[CH3:23][C:24]([CH3:31])([CH3:30])[C:25](=O)[CH2:26][C:27]#[N:28].Cl>>[NH2:28][C:27]1[N:9]([C:10]2[CH:11]=[CH:12][C:13](=[O:16])[NH:14][CH:15]=2)[N:8]=[C:25]([C:24]([CH3:31])([CH3:30])[CH3:23])[CH:26]=1

Inputs

Step One
Name
5-(2-(Diphenylmethylene)hydrazinyl)pyridin-2(1H)-one
Quantity
950 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(=NNC=1C=CC(NC1)=O)C1=CC=CC=C1
Name
Quantity
620 mg
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
2.7 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, 1-8% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C=1C=CC(NC1)=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mmol
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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